

# The Role of TG-1801 in Macrophage-Mediated Phagocytosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TG-1801 is a first-in-class, bispecific antibody that represents a novel immunotherapeutic strategy for B-cell malignancies.[1] Its unique design, co-targeting both CD19 and CD47, aims to enhance the phagocytic activity of macrophages against tumor cells while mitigating the hematological toxicities associated with earlier CD47-targeting agents.[1][2][3] This technical guide provides an in-depth analysis of TG-1801's mechanism of action, a summary of key preclinical data, and detailed experimental protocols to facilitate further research and development in this area.

# Core Mechanism of Action: Overcoming the "Don't Eat Me" Signal

TG-1801 is a fully human IgG1 bispecific antibody. It is engineered with a high-affinity arm targeting CD19, a B-cell specific marker, and a second arm that blocks CD47.[4] CD47 is a ubiquitous transmembrane protein that functions as an innate immune checkpoint by interacting with the signal regulatory protein alpha (SIRPα) on macrophages.[5][6][7] This interaction transmits a "don't eat me" signal, preventing phagocytosis of healthy cells.[1][2][6] Many cancer cells, including B-cell lymphomas, overexpress CD47 to evade immune surveillance.[5][6]



The therapeutic rationale for TG-1801 is to selectively block the CD47-SIRPα axis on CD19-positive B-cells.[5][8] The high-affinity binding to CD19 anchors TG-1801 to the surface of the target B-cell, which then allows the lower-affinity CD47-binding arm to effectively block the interaction with SIRPα on macrophages.[3] This targeted approach is designed to minimize the binding of TG-1801 to healthy cells that express CD47 but not CD19, such as red blood cells and platelets, thereby reducing the risk of anemia and thrombocytopenia.[3][8] The blockade of the "don't eat me" signal, in conjunction with the presence of "eat me" signals like calreticulin on tumor cells, tips the balance towards phagocytosis.[5] Furthermore, the intact Fc portion of TG-1801 can engage Fc receptors on macrophages, further promoting antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Caption: TG-1801 Signaling Pathway.

# **Quantitative Data on Phagocytosis and Anti-Tumor Activity**

Preclinical studies have demonstrated the potential of TG-1801 to enhance macrophagemediated phagocytosis and inhibit tumor growth, both as a single agent and in combination with other therapies.

In Vitro Antibody-Dependent Cellular Phagocytosis

(ADCP) and Cytotoxicity (ADCC)

| Treatment                        | Fold Increase in ADCP vs. Control | Fold Increase in ADCC vs. Control | Reference |
|----------------------------------|-----------------------------------|-----------------------------------|-----------|
| TG-1801                          | Not explicitly stated             | 4.1                               | [8]       |
| Ublituximab +<br>Umbralisib (U2) | 2.0                               | Not explicitly stated             | [8]       |
| TG-1801 + U2                     | 4.0                               | Not explicitly stated             | [8]       |
| TG-1801 +<br>Ublituximab         | Not explicitly stated             | 7.2                               | [8]       |





# In Vivo Tumor Growth Inhibition (TGI) in Raji Lymphoma

| Model                    |               |         |                                                   |           |  |  |
|--------------------------|---------------|---------|---------------------------------------------------|-----------|--|--|
| Treatment                | Dose          | TGI (%) | Tumor-Free<br>Mice (Day 35<br>post-<br>treatment) | Reference |  |  |
| TG-1801                  | 5mg/kg, qw    | 76      | 1/8                                               | [8]       |  |  |
| Ublituximab              | 5mg/kg, qw    | 88      | Not explicitly stated                             | [8]       |  |  |
| Umbralisib               | 150mg/kg, bid | 50      | 2/8                                               | [8]       |  |  |
| TG-1801 +<br>Umbralisib  | As above      | 85      | Not explicitly stated                             | [8]       |  |  |
| TG-1801 +<br>Ublituximab | As above      | 93      | Not explicitly stated                             | [8]       |  |  |
| TG-1801 + U2             | As above      | 93      | 3/8                                               | [8]       |  |  |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the preclinical evaluation of TG-1801.

# **Antibody-Dependent Cellular Phagocytosis (ADCP) Assay**

- Target Cells: Raji cells (Burkitt's lymphoma cell line) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- Effector Cells: Macrophages are derived from peripheral blood mononuclear cells (PBMCs).
- Procedure:
  - o CFSE-labeled Raji cells are pre-treated with the indicated antibodies (e.g., TG-1801, U2 combination, or control IgG) for 30 minutes.



- The pre-treated target cells are then incubated with the PBMC-derived macrophages at a 1:4 ratio (macrophage:target) for 1 hour.
- Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages (identified by a marker like CD14) that are also positive for the fluorescent label from the target cells (CD14+/CFSE+).

## **Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay**

- · Target Cells: Raji cells.
- Effector Cells: Peripheral blood mononuclear cells (PBMCs).
- Procedure:
  - Raji cells are pre-treated with the indicated antibodies or an isotype control for 30 minutes.
  - PBMCs are added to the target cells at an Effector: Target (E:T) ratio of 10:1.
  - The co-culture is incubated for 4 hours.
  - Cell lysis, indicative of ADCC, is measured, for example, by a lactate dehydrogenase (LDH) release assay.





Click to download full resolution via product page

Caption: ADCP Experimental Workflow.

# The Role of the GPR183 Pathway in Combination Therapy

Further research into the synergistic effects of TG-1801 with the U2 combination (ublituximab and umbralisib) has implicated the G protein-coupled receptor 183 (GPR183).[9] The triple combination therapy appears to potentiate the anti-tumor activity by activating the pro-inflammatory GPR183, which in turn promotes macrophage-dependent phagocytosis and impacts B-cell cytoskeleton and motility.[9] This suggests that TG-1801, in addition to its direct



effect on the CD47-SIRPα checkpoint, may also modulate the tumor microenvironment to be more conducive to an anti-tumor immune response when used in combination with other agents.

### **Clinical Development**

A Phase 1, first-in-human clinical trial of TG-1801 was initiated in patients with relapsed or refractory B-cell lymphoma to assess its safety, pharmacokinetics, and preliminary efficacy.[1] [2] The study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[1][2] Data from this trial showed that TG-1801, both as a monotherapy and in combination with ublituximab, demonstrated clinical activity with an acceptable safety profile in heavily pretreated patients.[4]

#### Conclusion

TG-1801 is a promising bispecific antibody that leverages a targeted approach to block the CD47-SIRPα immune checkpoint on CD19-expressing B-cells. Preclinical data robustly support its role in enhancing macrophage-mediated phagocytosis and demonstrate significant antitumor activity, particularly in combination with other targeted therapies. The detailed mechanisms and protocols provided herein offer a foundation for further investigation into the full therapeutic potential of TG-1801 in the treatment of B-cell malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. TG Therapeutics's new anti-CD47 and CD19 therapy TG-1801 enters Phase I clinical practice Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 3. lightchainbio.com [lightchainbio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Facebook [cancer.gov]



- 6. CD47–SIRPα-targeted therapeutics: status and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Blockade CD47 Antibody With Therapeutic Potential for Cancer [frontiersin.org]
- 8. tgtherapeutics.com [tgtherapeutics.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of TG-1801 in Macrophage-Mediated Phagocytosis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662764#tg-1801-role-in-macrophage-mediated-phagocytosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com